molecular formula Unknown B1150126 MSC2363318A (M2698)

MSC2363318A (M2698)

Número de catálogo B1150126
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types;  targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.

Aplicaciones Científicas De Investigación

  • Pharmacogenomic Decision Support : The development of pharmacogenomic decision support systems like the Medicine Safety Code (MSC) service, which uses genetic profiles to predict the most suitable drugs and dosages for patients, highlights the increasing importance of personalized medicine. This approach aims to ensure appropriate medical treatment and manage undesired side effects effectively (Miñarro-Giménez et al., 2014).

  • Therapeutic Efficacy in Cancer : Research on MSC2363318A shows its potential in treating ovarian and uterine malignancies. It acts as an inhibitor of AKT1, AKT3, and P70S6K, crucial elements in the PI3K/AKT/P70S6K pathway, which plays a significant role in tumor growth. The study found that MSC2363318A reduced tumor growth and metastases in multiple murine models of ovarian and uterine cancer (Previs et al., 2017).

  • Aurora Kinase Inhibitor MSC1992371A : Although this study focuses on a different compound (MSC1992371A), it's relevant for understanding the broader context of MSC2363318A's applications. MSC1992371A is an aurora kinase inhibitor with potential antitumor activity, and the study explores its combination with gemcitabine in patients with solid tumors (Raymond et al., 2014).

  • Antimuscarinic Agents in Urinary Bladder : This study, while not directly related to MSC2363318A, provides insight into the research on antimuscarinic agents for treating urge incontinence. It underscores the importance of selectivity for the bladder to avoid side effects (Yamanishi et al., 2001).

  • Mesenchymal Stem Cell-Derived Exosomes : MSC-derived exosomes show promising therapeutic potential for inflammatory diseases due to their anti-inflammatory and immunomodulatory properties. This research could inform applications of MSC2363318A in conditions where modulation of immune responses is crucial (Arabpour et al., 2021).

  • Phase I Study of MSC2363318A : A study directly related to MSC2363318A investigated its use as a p70S6K/AKT dual inhibitor in patients with advanced cancer. The study provided insights into its safety, tolerability, and potential efficacy, offering a foundation for future clinical development (Tsimberidou et al., 2021).

Propiedades

Fórmula molecular

Unknown

Peso molecular

0

Apariencia

Solid powder

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.